![molecular formula C17H16N2O5 B5527527 dimethyl 2-[(anilinocarbonyl)amino]terephthalate](/img/structure/B5527527.png)
dimethyl 2-[(anilinocarbonyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research highlights the versatility of dimethyl 2-[(anilinocarbonyl)amino]terephthalate's synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. For instance, dimethylformamide (DMF) has been identified as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides, leading to the synthesis of corresponding aryl amides, including dimethyl 2-[(anilinocarbonyl)amino]terephthalate derivatives (Wan, Alterman, Larhed, & Hallberg, 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethyl terephthalate derivatives, has been extensively studied, revealing insights into their crystalline forms. For example, the crystal and molecular structure of certain derivatives has been analyzed, showcasing the detailed arrangement and bonding within these molecules (Reibenspies, Talaty, & Yusoff, 1997).
Chemical Reactions and Properties
The chemical reactivity of dimethyl 2-[(anilinocarbonyl)amino]terephthalate and its derivatives is significant, with studies demonstrating its involvement in various chemical reactions. For example, the phosphorylation of waste products from dimethyl terephthalate production showcases its chemical versatility and potential for recycling and repurposing industrial waste (Todorov, Georgieva, Troev, & Borisov, 1992).
Physical Properties Analysis
The physical properties of dimethyl 2-[(anilinocarbonyl)amino]terephthalate derivatives have been explored in various studies. For instance, the optically active derivatives of terephthalic acid, which may include dimethyl 2-[(anilinocarbonyl)amino]terephthalate, have been synthesized and analyzed for their crystal structures, providing insights into their zwitterionic forms and potential applications in chiral metal-organic frameworks (Veselovsky, Lozanova, Isaeva, Lobova, Chernyshev, & Chernyshev, 2017).
Chemical Properties Analysis
The chemical properties of dimethyl 2-[(anilinocarbonyl)amino]terephthalate, particularly its role in catalysis and reaction mechanisms, have been a subject of research. For instance, the aminolysis of polyethylene terephthalate to produce amides of terephthalic acid and oligomeric diacids demonstrates the compound's chemical reactivity and potential for creating new materials (Zahn & Pfeifer, 1963).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-(phenylcarbamoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-8-9-13(16(21)24-2)14(10-11)19-17(22)18-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENLOPCRVYLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(phenylcarbamoyl)amino]benzene-1,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

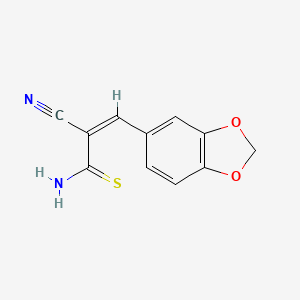
![3-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5527451.png)
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)
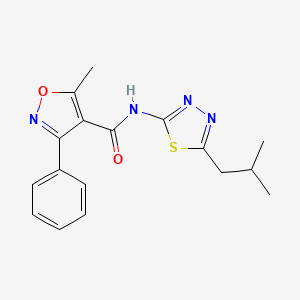
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B5527475.png)
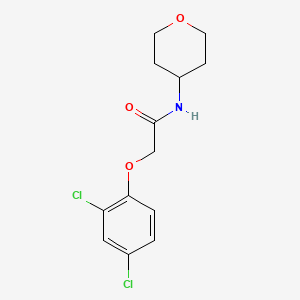
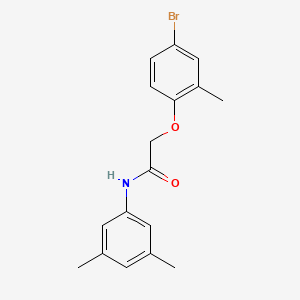
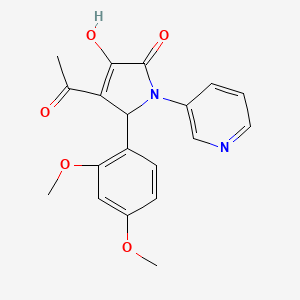
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5527497.png)
![N-(5-methylisoxazol-3-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5527505.png)
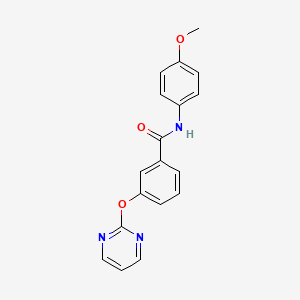
![3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5527535.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5527547.png)